(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
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Overview
Description
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound that belongs to the class of naphthalenes. This compound is characterized by a methoxy group at the 7th position and a hydroxyl group at the 2nd position on the tetrahydronaphthalene ring. It is a chiral molecule with the (2R) configuration, which means that the hydroxyl group at the 2nd position is oriented in a specific spatial arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol can be achieved through several synthetic routes. One common method involves the reduction of 7-methoxy-1-tetralone using a chiral reducing agent to ensure the (2R) configuration. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 7-methoxy-1-tetralone using a chiral catalyst. This method allows for the large-scale production of the compound with high enantiomeric purity. The reaction is usually carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated naphthalene derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 7-methoxy-1-tetralone or 7-methoxy-2-tetralone.
Reduction: 7-methoxy-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group at the 2nd position can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group at the 7th position can also interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: The enantiomer of the compound with the (2S) configuration.
7-methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group at the 2nd position.
Uniqueness
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interactions with biological targets, making it valuable for chiral synthesis and potential therapeutic applications.
Properties
Molecular Formula |
C11H14O2 |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C11H14O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10,12H,2,4,6H2,1H3/t10-/m1/s1 |
InChI Key |
ZHBAQFWRKBJXSK-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC2=C(CC[C@H](C2)O)C=C1 |
Canonical SMILES |
COC1=CC2=C(CCC(C2)O)C=C1 |
Origin of Product |
United States |
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